molecular formula C8H16N2 B152841 Quinuclidin-4-ylmethanamine CAS No. 67496-78-0

Quinuclidin-4-ylmethanamine

Cat. No. B152841
CAS RN: 67496-78-0
M. Wt: 140.23 g/mol
InChI Key: LCFNGTOKBVGQNC-UHFFFAOYSA-N
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Description

Quinuclidin-4-ylmethanamine is a derivative of quinuclidine, which is a 1-azabicyclo[2.2.2]octane. Quinuclidine derivatives are known for their chemical properties and biological activity. The structure of quinuclidine is characterized by a bicyclic saturated pyridine-containing compound with a rigid structure and a ring-juncture nitrogen atom .

Synthesis Analysis

The synthesis of quinuclidine derivatives has been extensively studied. Methods for synthesizing the bicyclic quinuclidine system and introducing various substituents into the preformed quinuclidine ring have been described. Soviet chemists, particularly from the school founded by M.V. Rubtsov, have contributed significantly to this field. The review of their work emphasizes the characteristics of synthetic studies on this class of substances . Additionally, a novel synthesis method using a one-pot three-component domino reaction under solvent-free and microwave conditions has been reported, which is highly efficient and eco-friendly .

Molecular Structure Analysis

The molecular structure of quinuclidine derivatives can be complex. For instance, in the synthesis of materials containing ferrierite layers, quinuclidine acts as a structure-directing agent. Computational studies have shown that quinuclidine molecules are preferentially accommodated inside specific cages of the zeolitic material, indicating the importance of the molecular structure in synthesis processes .

Chemical Reactions Analysis

Quinuclidine derivatives can undergo various chemical reactions, including new reactions involving the expansion of the quinuclidine ring. These reactions are significant as they can lead to the creation of new compounds with potential applications . The title complex in one study, synthesized from a quinoline-derived Schiff base, shows a distorted tetrahedral coordination geometry around the Hg2+ atom, indicating the reactivity of quinuclidine derivatives with other chemical entities .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinuclidine derivatives are influenced by their molecular structure. For example, the crystal and molecular structure of a quinuclidine betaine complex with p-hydroxybenzoic acid has been studied using X-ray diffraction, DFT, FTIR, and NMR methods. The complex forms a zigzag chain linked by a sequence of hydrogen bonds, and the presence of medium-strong hydrogen bonds is confirmed by the FTIR spectrum .

Scientific Research Applications

Dual Use Research of Concern (DURC)

Quinuclidin-4-ylmethanamine derivatives have been identified as potential new and more potent incapacitating agents based on the structures of BZ or atropine. These compounds could be developed as chemical incapacitating warfare agents, representing Dual Use Research of Concern due to their possible misuse in non-lethal chemical weapons. The review aimed to identify these agents through peer-reviewed publications of new pharmaceutical agents, suggesting the importance of monitoring and regulating research in this area (J. C. Ball, 2015).

Antimicrobial Activity

Quaternary ammonium compounds (QACs) based on quinuclidine derivatives, including quinuclidin-4-ylmethanamine, have shown significant antimicrobial activity. These compounds are of interest due to their low toxicity toward normal human cell lines and their potential as broad-spectrum antimicrobials with a low tendency to trigger bacterial resistance. This opens new avenues for the development of therapeutics targeting resistant bacterial strains (R. Odžak, 2020).

Salivary Secretion Enhancement

Cevimeline hydrochloride hydrate, a muscarinic receptor agonist with a chemical structure based on quinuclidine, has demonstrated efficacy in increasing salivary secretion. This is particularly beneficial for patients with xerostomia in Sjögren's syndrome, highlighting the therapeutic potential of quinuclidine derivatives in treating conditions related to dry mouth (A. Shiozawa, 2002).

Antibacterial Agents

Quinolone antibacterials, which include quinuclidin-4-ylmethanamine derivatives, are important classes of anti-infective agents. Despite many quinolone class drugs on the market, the review of their origins and the rationale behind the selection of nalidixic acid as the first clinical agent provides insight into the development of new antibacterial agents. This review underscores the continued relevance and potential of quinuclidin-4-ylmethanamine derivatives in developing new antibacterial strategies (G. Bisacchi, 2015).

Safety And Hazards

Quinuclidin-4-ylmethanamine is associated with certain safety hazards. It has been labeled with the signal word “Danger” and the hazard statements H314, indicating that it causes severe skin burns and eye damage . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

properties

IUPAC Name

1-azabicyclo[2.2.2]octan-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c9-7-8-1-4-10(5-2-8)6-3-8/h1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFNGTOKBVGQNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1(CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinuclidin-4-ylmethanamine

Synthesis routes and methods I

Procedure details

Colourless oil; Rf : 0.3 (trace of tailing; alumina; methylene chloride/methanol=7:3); Mass spectrum: M+=140; Prepared from 4-cyanoquinuclidine (see Example 3 of EP-A-0,213,337).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methylene chloride methanol
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0 (± 1) mol
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 4-cyanoquinuclidine (500 mg, 3.64 mmol, prepared by the method described in EP-269,991-A) in dry THF (5 mL) was added a 1M solution of lithium aluminum hydride (8 mL, 8.0 mmol). The reaction was heated under reflux for 2.5 hours, then subjected to a Fieser workup to yield 4-aminomethylquinuclidine (460 mg, 91%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of 4-cyanoquinuclidine (0.30 g, 2.2 mmol) in diethyl ether (5 mL) was slowly added to a suspension of LAH (0.167 g, 4.41 mmol) in diethyl ether (15 mL) at 0° C. The reaction was stirred at 23° C. for 3 h, then quenched with sodium sulfate decahydrate and stirred for 30 more minutes. Ethyl acetate was then added and, after 30 minutes, celite was added and the suspension was filtered on celite. The filtrate was concentrated to dryness to give an oil (0.310 g, quant.). The compound was used as such for the next reaction. 1H NMR (400 MHz, CDCl3) δ ppm: 1.31-1.40 (6H, m), 2.43 (2H, s), 2.86-2.94 (6H, m).
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
0.167 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

4- Cyanoquinuclidine (0.31 g, 0.0028 moles) was reduced with lithium aluminium hydride (0.45 g, 0.012 moles) in tetrahydrofuran (20 ml) at ambient temperature for 18 hours. Diethyl ether (20 mls) was added followed by water (1.8 ml) and 10%w/v aqueous sodium hydroxide (0.68 ml) and the mixture stirred for 30 minutes. The mixture was then filtered and the filtrate concentrated in vacuo to give the title compound 0.3 g (94%).
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0.68 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.8 mL
Type
solvent
Reaction Step Four
Yield
94%

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